1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761322
InChI: InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)10(7-12)13-5-6-14-10/h1-4H,5-7,12H2
SMILES:
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine

CAS No.:

Cat. No.: VC15761322

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine -

Specification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name [2-(2-bromophenyl)-1,3-dioxolan-2-yl]methanamine
Standard InChI InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)10(7-12)13-5-6-14-10/h1-4H,5-7,12H2
Standard InChI Key LUGGJAUVFYHHIJ-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)(CN)C2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a 2-bromophenyl group tethered to a 1,3-dioxolane ring, which is further connected to a methanamine moiety. The dioxolane ring adopts a chair-like conformation, stabilized by the electron-donating oxygen atoms, while the bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO₂
Molecular Weight258.11 g/mol
SMILES NotationBrC1=CC=CC=C1C2(OCCO2)CN
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (2 O, 1 NH₂)

Synthetic Approaches

Proposed Reaction Pathways

While no explicit synthesis for this compound is documented, analogous methods for constructing 1,3-dioxolane-containing amines suggest a multi-step strategy:

  • Formation of the Dioxolane Ring: A cyclocondensation reaction between 2-bromobenzaldehyde and ethylene glycol under acid catalysis could yield 2-(2-bromophenyl)-1,3-dioxolane .

  • Introduction of the Amine Group: Subsequent nucleophilic substitution or reductive amination at the methyl position adjacent to the dioxolane ring could install the primary amine .

Optimization Considerations

Key parameters from similar syntheses include:

  • Catalyst Selection: H₂N-DABCO (1,4-diazabicyclo[2.2.2]octane-2-amine) and KOtBu (potassium tert-butoxide) in THF solvent facilitate efficient nitrile and amine formations .

  • Reaction Time: Fast kinetics (5–10 minutes) observed in analogous systems suggest rapid ring closure under basic conditions .

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

  • Bromine Substituent: The ortho-bromine atom withdraws electron density via inductive effects, polarizing the phenyl ring and enhancing susceptibility to nucleophilic aromatic substitution .

  • Amine Group: The primary amine participates in hydrogen bonding and Schlenk-type equilibria, enabling salt formation with carboxylic acids or sulfonic acids .

  • Dioxolane Ring: Acidic conditions may hydrolyze the dioxolane to regenerate the aldehyde, a property exploitable in prodrug designs .

Table 2: Predicted Reactivity Profile

Functional GroupReactivityPotential Applications
2-BromophenylElectrophilic substitutionCross-coupling reactions
1,3-DioxolaneAcid-catalyzed hydrolysisControlled release systems
MethanamineSalt formation, hydrogen bondingBioactive conjugate synthesis

Future Research Directions

Priority Investigations

  • In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (TNF-α, IL-6) .

  • Metabolic Stability: Assess hepatic microsomal degradation to guide prodrug strategies .

  • Structural Modifications: Explore replacing bromine with other halogens or installing substituents on the dioxolane ring to modulate solubility .

Challenges and Limitations

  • Synthetic Complexity: Steric hindrance from the ortho-bromine may complicate amination steps, necessitating high-pressure conditions or specialized catalysts .

  • Toxicity Risks: Brominated compounds often exhibit hepatotoxicity, requiring rigorous in vivo safety profiling .

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